

# Application Notes: Sodium Carbonate as a Primary Standard in Titrimetry

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## Compound of Interest

Compound Name: Sodium carbonate

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## Introduction

In the field of analytical chemistry, particularly in titrimetry, the accuracy of results is fundamentally dependent on the precise concentration of the titrant. A primary standard is a substance of extremely high purity, stability, and known composition that is used to accurately determine the concentration of a titrant solution (a process known as standardization).

Anhydrous **sodium carbonate** ( $\text{Na}_2\text{CO}_3$ ) is widely recognized and utilized as a primary standard for the standardization of strong acids.<sup>[1][2][3]</sup>

**Sodium carbonate's** suitability as a primary standard stems from several key properties:

- **High Purity:** It can be obtained in a very pure form (e.g., >99.95%).<sup>[4][5][6]</sup>
- **Stability:** It is a stable solid that is not reactive with the atmosphere.<sup>[5][7]</sup>
- **Low Hygroscopicity:** The anhydrous form does not readily absorb moisture from the air, which would alter its mass.<sup>[1][5]</sup> Any absorbed water can be easily removed by heating.<sup>[5][8]</sup>
- **High Molar Mass:** Its relatively high molar mass (105.99 g/mol) minimizes errors associated with weighing.<sup>[1][5][9]</sup>
- **Solubility:** It is readily soluble in water.<sup>[7][10]</sup>
- **Availability and Cost:** It is inexpensive and readily available.<sup>[1][5]</sup>

### Primary Application: Standardization of Strong Acids

The principal application of **sodium carbonate** as a primary standard is in the standardization of strong acid solutions, such as hydrochloric acid (HCl) and sulfuric acid (H<sub>2</sub>SO<sub>4</sub>).<sup>[1][11]</sup> Laboratory-grade concentrated acids are not sufficiently pure to be used directly to prepare a standard solution of accurately known concentration.<sup>[12][13]</sup> Therefore, a dilute solution of the acid is prepared, and its exact concentration is determined by titrating it against a precisely prepared standard solution of **sodium carbonate**.<sup>[12][14]</sup>

The neutralization reaction between **sodium carbonate**, a weak base, and hydrochloric acid, a strong acid, proceeds to completion according to the following stoichiometric equation:



This reaction occurs in two stages as **sodium carbonate** is a dibasic substance.<sup>[15][16]</sup>

- First Equivalence Point:  $\text{CO}_3^{2-}(\text{aq}) + \text{H}^+(\text{aq}) \rightarrow \text{HCO}_3^-(\text{aq})$
- Second Equivalence Point:  $\text{HCO}_3^-(\text{aq}) + \text{H}^+(\text{aq}) \rightarrow \text{H}_2\text{O}(\text{l}) + \text{CO}_2(\text{g})$

The complete neutralization, corresponding to the overall reaction, is typically marked by an indicator that changes color in the acidic pH range, such as methyl orange or bromocresol green.<sup>[12][17]</sup>

## Experimental Protocols

### Protocol 1: Preparation of a 0.1 M Standard Sodium Carbonate Solution

This protocol describes the preparation of 250 mL of a 0.1 M **sodium carbonate** primary standard solution.

Materials and Equipment:

- Anhydrous **sodium carbonate** (Na<sub>2</sub>CO<sub>3</sub>), primary standard or analytical reagent grade
- Deionized or distilled water

- Weighing bottle
- Analytical balance (accurate to  $\pm 0.0001$  g)
- Drying oven
- Desiccator
- 100 mL beaker
- Glass stirring rod
- Wash bottle
- 250 mL volumetric flask (Class A)
- Funnel

Procedure:

- **Drying the Sodium Carbonate:** Place approximately 3-4 g of anhydrous **sodium carbonate** into a clean, dry weighing bottle. Heat in a drying oven at 105-110°C for at least 2 hours to remove any traces of moisture.[\[3\]](#)[\[18\]](#)
- **Cooling:** After heating, transfer the weighing bottle containing the **sodium carbonate** to a desiccator to cool to room temperature. This prevents the reabsorption of atmospheric moisture.[\[8\]](#)[\[18\]](#)
- **Weighing:** Accurately weigh by difference approximately 2.65 g of the dried **sodium carbonate**. To do this, first weigh the weighing bottle with the dried salt, then carefully transfer the salt to a 100 mL beaker. Reweigh the weighing bottle to determine the exact mass of  $\text{Na}_2\text{CO}_3$  transferred.[\[3\]](#)[\[11\]](#)
- **Dissolving:** Add approximately 50 mL of deionized water to the beaker containing the **sodium carbonate**. Stir gently with a glass stirring rod until the solid is completely dissolved. [\[11\]](#) To prevent the formation of hard-to-dissolve lumps, add the solid to the water slowly while stirring.[\[11\]](#)

- Quantitative Transfer: Carefully transfer the solution from the beaker into a 250 mL volumetric flask using a funnel.[\[11\]](#) Rinse the beaker, stirring rod, and funnel several times with small volumes of deionized water, transferring all rinsings into the volumetric flask to ensure no solute is lost.[\[11\]](#)
- Dilution to Volume: Add deionized water to the volumetric flask until the level is about 1 cm below the calibration mark. Then, use a dropping pipette to add water dropwise until the bottom of the meniscus is precisely on the calibration mark.[\[11\]](#)
- Homogenization: Stopper the flask and invert it at least 15-20 times to ensure the solution is completely homogeneous.[\[11\]](#)
- Labeling: Label the flask with the name of the reagent (**Sodium Carbonate**), its exact calculated molarity, and the date of preparation.[\[7\]](#)

## Protocol 2: Standardization of Hydrochloric Acid with Standard Sodium Carbonate

This protocol outlines the procedure to determine the exact concentration of an approximately 0.1 M hydrochloric acid solution.

Materials and Equipment:

- Prepared 0.1 M standard **sodium carbonate** solution
- Hydrochloric acid solution (approx. 0.1 M)
- 50 mL burette (Class A)
- 25 mL pipette (Class A)
- Pipette filler
- Three 250 mL conical flasks
- Burette stand and clamp
- White tile or white paper

- Methyl orange indicator solution[12] (or Bromocresol green[17])

Procedure:

- Burette Preparation: Rinse the burette twice with small portions of the hydrochloric acid solution. Fill the burette with the HCl solution, ensuring the tip is free of air bubbles. Record the initial burette reading to the nearest 0.01 mL.[12]
- Pipette Preparation: Rinse the 25 mL pipette with a small portion of the standard **sodium carbonate** solution.[12]
- Aliquot Preparation: Using the pipette and a pipette filler, transfer exactly 25.00 mL of the standard **sodium carbonate** solution into a clean 250 mL conical flask.[12]
- Indicator Addition: Add 2-3 drops of methyl orange indicator to the conical flask. The solution will turn yellow.[12] Placing a white tile under the flask can help in observing the color change.[12]
- Rough Titration: Perform a preliminary or "rough" titration by adding the HCl from the burette in 1 mL increments while swirling the flask. Note the approximate volume of HCl required to cause the indicator to change from yellow to a persistent peach-pink/orange color.[12]
- Accurate Titration: Refill the burette and record the initial reading. Pipette another 25.00 mL of the **sodium carbonate** solution into a clean conical flask and add the indicator. Add HCl from the burette rapidly until you are about 2 mL short of the approximate endpoint determined in the rough titration. Then, add the HCl dropwise, swirling the flask continuously, until a single drop causes a permanent color change from yellow to the first hint of peach-pink.[12]
- Recording Data: Record the final burette reading to the nearest 0.01 mL. The volume of HCl used is the final reading minus the initial reading.
- Replication: Repeat the accurate titration with two more 25.00 mL aliquots of the **sodium carbonate** solution. The results of the titrations should be concordant, meaning they should agree within  $\pm 0.10$  mL.[16]

- Calculation: Calculate the average volume of HCl used from the concordant titrations. Use this average volume and the known molarity of the **sodium carbonate** solution to calculate the molarity of the hydrochloric acid using the stoichiometric relationship:  $\text{Molarity (HCl)} = [\text{Molarity (Na}_2\text{CO}_3) \times \text{Volume (Na}_2\text{CO}_3)] / [\text{Volume (HCl)} \times (1/2)]$  (The 1/2 factor comes from the 2:1 mole ratio of HCl to Na<sub>2</sub>CO<sub>3</sub>).[\[14\]](#)

## Data Presentation

Table 1: Typical Specifications for Primary Standard Grade **Sodium Carbonate** This table summarizes the purity requirements for analytical reagent grade **sodium carbonate**, which make it suitable as a primary standard.

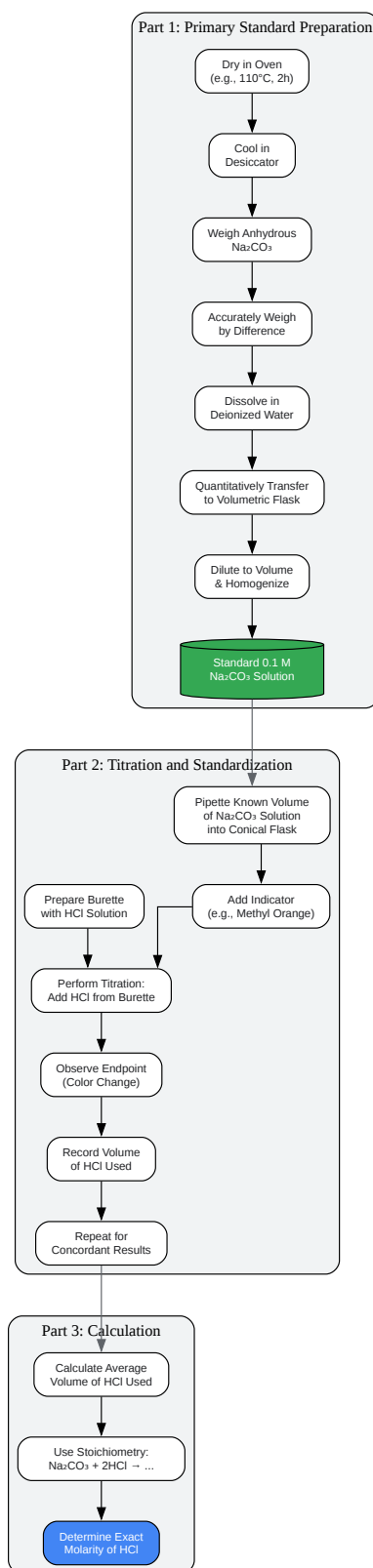
Parameter	Specification
Assay (Purity)	≥ 99.95%
Formula Weight	105.99 g/mol <a href="#">[1]</a>
Loss on Drying	≤ 1.0%
Insoluble Matter	≤ 0.01%
Chloride (Cl)	≤ 0.002%
Phosphate (PO <sub>4</sub> )	≤ 0.001%
Silica (SiO <sub>2</sub> )	≤ 0.005% <a href="#">[19]</a>
Sulfur Compounds (as SO <sub>4</sub> )	≤ 0.003% <a href="#">[19]</a>
Heavy Metals (as Pb)	≤ 5 ppm <a href="#">[19]</a>
Iron (Fe)	≤ 5 ppm <a href="#">[19]</a>
Potassium (K)	≤ 0.005% <a href="#">[19]</a>

Table 2: Example Titration Data Recording Sheet This table provides a template for recording data during the standardization of HCl.

Titration	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of HCl Used (mL)	Concordant (✓)
Rough	0.10	24.50	24.40	
1	0.25	24.20	23.95	✓
2	0.30	24.35	24.05	
3	0.50	24.47	23.97	✓
Average Volume	23.96			

## Mandatory Visualization

The following diagram illustrates the logical workflow for using **sodium carbonate** as a primary standard to standardize a hydrochloric acid solution.



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